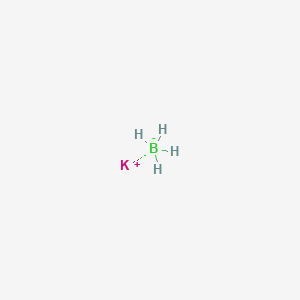

Potassium tetrahydroborate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

BH4K |

|---|---|

Molecular Weight |

53.94 g/mol |

IUPAC Name |

potassium;boranuide |

InChI |

InChI=1S/BH4.K/h1H4;/q-1;+1 |

InChI Key |

ICRGAIPBTSPUEX-UHFFFAOYSA-N |

Canonical SMILES |

[BH4-].[K+] |

Synonyms |

KBH4 potassium borohydride potassium tetrahydroborate |

Origin of Product |

United States |

Foundational & Exploratory

synthesis and characterization of potassium tetrahydroborate

An In-depth Technical Guide on the Synthesis and Characterization of Potassium Tetrahydroborate

Abstract

This compound (KBH₄), also known as potassium borohydride (B1222165), is a versatile reducing agent with significant applications in organic synthesis, hydrogen storage, and materials science.[1][2] Its stability and selectivity make it a valuable reagent for researchers and drug development professionals. This technical guide provides a comprehensive overview of the primary synthesis methodologies and characterization techniques for KBH₄. It includes detailed experimental protocols, comparative data tables, and process visualizations to serve as a practical resource for scientists in the field.

Synthesis of this compound

The synthesis of this compound can be broadly categorized into two primary approaches: solvent-based metathesis reactions and solid-state mechanochemical synthesis. The choice of method often depends on the desired purity, scale, and available starting materials.

Solvent-Based Metathesis

This is the most common laboratory-scale method, typically involving a double displacement reaction between sodium borohydride (NaBH₄) and a potassium salt in a suitable solvent.[3][4] The lower solubility of KBH₄ compared to NaBH₄ in certain solvents drives the reaction towards precipitation of the desired product.

Reaction: NaBH₄ + KOH → KBH₄↓ + NaOH[4]

Solid-State Mechanochemical Synthesis

Mechanochemical synthesis is a solvent-free method that utilizes mechanical energy, typically from ball milling, to initiate a solid-state reaction.[5] This approach is environmentally friendly and can produce high yields. A common route involves the reaction of a metal hydride (e.g., MgH₂) with a potassium borate.[5]

Reaction: 2MgH₂ + KBO₂ → KBH₄ + 2MgO

The following diagram illustrates a typical workflow for the solvent-based synthesis of KBH₄.

Caption: Workflow for solvent-based synthesis of KBH₄.

Comparison of Synthesis Methods

| Parameter | Solvent-Based Metathesis (NaBH₄ + KOH) | Mechanochemical Synthesis (MgH₂ + KBO₂) |

| Principle | Double displacement and precipitation | Solid-state reaction via mechanical energy |

| Solvent | Methanol or Water[4] | None (Solvent-free)[5] |

| Typical Yield | ~89% (crude)[6] | Up to 100% with excess MgH₂[5] |

| Reaction Time | Hours (stirring and precipitation)[7] | Minutes to hours (milling time)[5] |

| Purity | High after washing and recrystallization | Can contain byproducts (e.g., MgO) requiring purification |

| Advantages | Simple setup, well-established | Environmentally friendly, high yield, rapid |

| Disadvantages | Requires solvent handling and recovery | Requires specialized ball-milling equipment |

Experimental Protocols

Protocol 1: Synthesis via Solvent-Based Metathesis This protocol is adapted from the principles described in the literature.[3][4][6]

-

Preparation: In a flask, dissolve 1.0 equivalent of sodium borohydride (NaBH₄) in a minimal amount of a suitable solvent, such as a methanol/water mixture. In a separate flask, prepare a concentrated solution of potassium hydroxide (KOH) (1.0 equivalent) in the same solvent system.

-

Reaction: Slowly add the NaBH₄ solution to the vigorously stirred KOH solution at room temperature.

-

Precipitation: A white precipitate of KBH₄ will form immediately due to its lower solubility. Continue stirring the mixture for approximately one hour to ensure complete reaction.

-

Isolation: Filter the precipitate using a Büchner funnel under vacuum.

-

Purification: Wash the collected solid cake with small portions of cold methanol to remove the sodium hydroxide byproduct and any unreacted starting materials.[8]

-

Drying: Dry the purified potassium borohydride product under vacuum at a moderate temperature (e.g., 60-80°C) to a constant weight.

Protocol 2: Synthesis via Mechanochemical Reaction This protocol is based on the method developed for borohydride synthesis via ball milling.[5]

-

Preparation: Inside an inert atmosphere glovebox, place potassium metaborate (B1245444) (KBO₂) and magnesium hydride (MgH₂) into a hardened steel milling vial. A molar ratio of 1:2 (KBO₂:MgH₂) is typical, though a 35% excess of MgH₂ can be used to drive the reaction to completion.[5] Add steel balls (e.g., 10 mm diameter) to the vial, maintaining a ball-to-powder mass ratio of approximately 20:1.

-

Milling: Seal the vial and place it in a planetary ball mill. Mill the mixture at a high rotation speed (e.g., 400-600 rpm) for a specified duration (e.g., 2-5 hours).

-

Extraction: After milling, return the vial to the glovebox. The resulting powder is a mixture of KBH₄ and magnesium oxide (MgO). The KBH₄ can be separated from the insoluble MgO by extraction with a suitable solvent like liquid ammonia (B1221849) or isopropylamine, in which KBH₄ is soluble but MgO is not.

-

Recovery: Filter the solution to remove the MgO byproduct. Evaporate the solvent from the filtrate under vacuum to recover the purified KBH₄ product.

Characterization of this compound

Proper characterization is crucial to confirm the identity, purity, and structural integrity of the synthesized KBH₄. A combination of crystallographic and spectroscopic techniques is typically employed.

The following diagram outlines a standard characterization workflow for a synthesized KBH₄ sample.

Caption: Standard workflow for the characterization of KBH₄.

Crystallographic Analysis

X-Ray Diffraction (XRD) is the definitive method for determining the crystalline structure of KBH₄. At room temperature, it adopts a face-centered cubic (FCC) lattice, similar to sodium chloride.[4]

| Parameter | Value | Reference |

| Crystal System | Cubic | [4] |

| Space Group | Fm-3m (No. 225) | [4][9] |

| Lattice Constant (a) | 6.727 Å | [9] |

| Molar Mass | 53.94 g/mol | [4] |

| Density | 1.17 g/cm³ | [4] |

Experimental Protocol: Powder X-Ray Diffraction (PXRD)

-

Sample Preparation: Finely grind a small amount (~10-20 mg) of the dried KBH₄ sample into a homogeneous powder using an agate mortar and pestle.

-

Mounting: Pack the powder into a sample holder, ensuring a flat, level surface that is flush with the holder's rim.

-

Data Acquisition: Place the sample holder in the diffractometer. Collect the diffraction pattern over a 2θ range of 10-90° using Cu Kα radiation (λ = 1.5406 Å).

-

Analysis: Compare the resulting diffraction pattern with the standard reference pattern for KBH₄ (e.g., from the ICSD or COD database) to confirm the phase and identify any crystalline impurities.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the characteristic vibrational modes of the tetrahydroborate anion (BH₄⁻).

| Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

| FTIR | ~2200-2400 | B-H Stretching Modes | [10] |

| FTIR | ~1000-1200 | B-H Bending (Deformation) Modes | [10] |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Preparation: Mix ~1-2 mg of the KBH₄ sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder in an agate mortar.

-

Grinding: Grind the mixture thoroughly until it becomes a fine, homogeneous powder. This minimizes scattering of the infrared beam.

-

Pelletizing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the 4000-400 cm⁻¹ range. The characteristic B-H stretching and bending modes should be clearly visible.

Thermal Analysis

Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition temperature of KBH₄. Pure KBH₄ is thermally stable up to high temperatures.

| Property | Value | Reference |

| Decomposition Temperature | ~584 °C | [4] |

| Melting Point | ~607 °C (decomposes) | [4] |

The following diagram illustrates the logical relationship between key synthesis parameters and the resulting properties of the final KBH₄ product.

Caption: Influence of synthesis parameters on KBH₄ properties.

Conclusion

This guide has detailed the primary methods for the synthesis of this compound, including both solvent-based and solid-state approaches, and outlined the essential techniques for its characterization. By providing standardized protocols and comparative data, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to successfully produce and verify high-purity KBH₄ for their specific applications. The choice between synthesis methods will ultimately be guided by factors such as scale, available equipment, and desired product specifications. Rigorous characterization using the described techniques is paramount to ensuring the quality and reliability of the final product.

References

- 1. scbt.com [scbt.com]

- 2. Potassium borohydride | BH4.K | CID 4192641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. unige.ch [unige.ch]

- 4. Potassium borohydride - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. US2741539A - Method for preparing potassium borohydride - Google Patents [patents.google.com]

- 7. d-nb.info [d-nb.info]

- 8. US2968532A - Preparation of potassium borohydride - Google Patents [patents.google.com]

- 9. Potassium tetrahydridoborate | BK | CID 22892188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. unige.ch [unige.ch]

The Discovery and History of Potassium Tetrahydroborate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium tetrahydroborate (KBH₄), also known as potassium borohydride (B1222165), has carved a significant niche in the landscape of chemical synthesis. As a versatile and selective reducing agent, its history is intrinsically linked to the broader exploration of boron hydrides, a field of study that revolutionized synthetic organic chemistry. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies of this compound, tailored for professionals in research and drug development.

Discovery and Historical Context: The Pioneering Work of Schlesinger and Brown

The journey to this compound begins with the groundbreaking research of Hermann Irving Schlesinger and his student Herbert C. Brown. In 1940, their work led to the discovery of the alkali metal borohydrides.[1][2] This seminal discovery opened the door to a new class of powerful and selective reducing agents. Their initial synthesis focused on lithium borohydride (LiBH₄), which they prepared from the reaction of diborane (B8814927) (B₂H₆) with ethyllithium.[3]

The broader class of alkali metal borohydrides was first described in a 1940 publication by Schlesinger and Brown, who synthesized lithium borohydride from diborane.[2] The general reaction is as follows:

2 MH + B₂H₆ → 2 M[BH₄] (where M = Li, Na, K, etc.)[2]

While the initial focus was on lithium and later sodium borohydride, the groundwork was laid for the synthesis of other alkali metal salts, including this compound. The first detailed preparation of potassium borohydride was published in a 1953 paper by H. I. Schlesinger et al.[4] This work established the foundation for the subsequent development of various synthetic routes to this important reagent.

Synthesis of this compound: Key Methodologies

Several methods have been developed for the synthesis of this compound, with the most common approaches involving the metathesis reaction of sodium borohydride with a potassium salt.

Reaction of Sodium Borohydride with Potassium Hydroxide (B78521)

A prevalent and economically viable method for producing this compound is the reaction of sodium borohydride with potassium hydroxide.[5] The reaction is typically carried out in an aqueous or alcoholic solvent. The lower solubility of this compound in the reaction medium compared to sodium hydroxide drives the precipitation of the desired product.

Reaction Pathway:

References

- 1. US2968532A - Preparation of potassium borohydride - Google Patents [patents.google.com]

- 2. US2968523A - Preparation of sodium-potassium borohydride - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. US2741539A - Method for preparing potassium borohydride - Google Patents [patents.google.com]

- 5. Potassium borohydride - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Potassium Tetrahydroborate Reduction Mechanism

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the reduction mechanism of potassium tetrahydroborate (KBH₄), also known as potassium borohydride (B1222165). It covers the core chemical principles, factors influencing reactivity, quantitative data on reaction outcomes, and detailed experimental protocols relevant to organic synthesis and pharmaceutical development.

Introduction to this compound (KBH₄)

This compound is a selective, mild reducing agent widely employed in organic chemistry.[1] With the chemical formula KBH₄, it serves as a convenient source of hydride (H⁻) for the reduction of specific functional groups. While less common than its sodium counterpart (NaBH₄), KBH₄ offers distinct advantages, including being less hygroscopic and more stable, which simplifies storage and handling.[2] Its primary application is the chemoselective reduction of aldehydes and ketones to their corresponding primary and secondary alcohols, respectively.[1][3] This selectivity is crucial in the synthesis of complex molecules, such as active pharmaceutical ingredients, where sensitive functional groups must remain intact.[1][4]

The Core Reduction Mechanism

The reduction of aldehydes and ketones by this compound proceeds via a two-step nucleophilic addition mechanism.[3][5] The tetrahydroborate anion (BH₄⁻) is the active reducing species, acting as a donor of a hydride ion.

Step 1: Nucleophilic Hydride Attack The reaction initiates with the nucleophilic attack of a hydride ion from the BH₄⁻ complex on the electrophilic carbonyl carbon.[5][6] The carbon-oxygen double bond (C=O) is highly polarized, rendering the carbon atom electron-deficient and susceptible to attack. The hydride forms a new carbon-hydrogen (C-H) bond, causing the π-bond of the carbonyl group to break and the electrons to move onto the oxygen atom. This results in the formation of a tetrahedral alkoxide intermediate.[5][7]

Step 2: Protonation of the Alkoxide Intermediate The negatively charged alkoxide intermediate is a strong base. In the second step, it is protonated by a protic solvent, such as methanol (B129727) or water, which is typically used as the reaction medium.[5] This acid-base reaction yields the final alcohol product and a borate (B1201080) byproduct.[6] Each of the four hydride ions on the borohydride complex is available for reaction, meaning one mole of KBH₄ can theoretically reduce four moles of a carbonyl compound.[8]

Factors Influencing Reactivity and Selectivity

-

Substrate Scope: KBH₄ is highly selective for aldehydes and ketones.[1] More stable carbonyl compounds like esters, amides, and carboxylic acids are generally unreactive towards KBH₄ under standard conditions.[3] This chemoselectivity allows for the reduction of a ketone in the presence of an ester, a valuable feature in multi-step synthesis.

-

Solvent: The choice of solvent can influence reaction rates. While KBH₄ is insoluble in solvents like ether and THF, it is soluble in water and methanol.[1] However, it reacts with protic solvents, especially under acidic conditions. To mitigate decomposition, reactions are often run in basic aqueous solutions or at low temperatures.[2][9]

-

Stereochemistry: The reduction of an unsymmetrical ketone creates a new chiral center. Since the carbonyl group is planar, the hydride can attack from either face with nearly equal probability, typically resulting in a racemic mixture of enantiomers.[3][6] However, steric hindrance or the presence of nearby chelating groups can influence the direction of hydride attack, leading to diastereoselectivity in complex substrates.[10][11]

Quantitative Data Summary

The efficiency of KBH₄ reductions can be influenced by the reaction conditions. The following tables summarize yield data from studies using modified procedures to enhance the utility of KBH₄.[2]

Table 1: Reduction of Ketones using KBH₄/KOH/LiOH/H₂O/CH₃OH System (Method I) [2]

| Substrate (Ketone) | Molar Ratio (Ketone:KBH₄) | Product | Yield (%) |

| Isopropyl methyl ketone | 1:1.4 | Isopropanol | 85 |

| Acetophenone | 1:1.4 | 1-Phenyl-1-hydroxyethane | 85 |

| Benzophenone | 1:1.4 | Benzhydrol | 90 |

| Acetylferrocene | 1:1.4 | Methyl ferrocenyl carbinol | 64 |

| Propionylferrocene | 1:1.4 | Ethyl ferrocenyl carbinol | 65 |

| Benzoylferrocene | 1:2.8 | Phenyl ferrocenyl carbinol | 20 |

Table 2: Reduction of Ketones using KBH₄/Basic Alumina (B75360)/THF/H₂O System (Method II) [2]

| Substrate (Ketone) | Molar Ratio (Ketone:KBH₄) | Product | Yield (%) |

| Isopropyl methyl ketone | 1:1.4 | Isopropanol | 97 |

| Acetophenone | 1:1.4 | 1-Phenyl-1-hydroxyethane | 91 |

| Benzophenone | 1:1.4 | Benzhydrol | 99 |

| Acetylferrocene | 1:1.4 | Methyl ferrocenyl carbinol | 82 |

| Propionylferrocene | 1:1.4 | Ethyl ferrocenyl carbinol | 85 |

| Ferrocenyl aldehyde | - | Ferrocenyl carbinol | 96 |

Detailed Experimental Protocols

Below are two detailed methodologies for the reduction of ketones using this compound under different conditions.[2]

Protocol 1: Reduction in an Aqueous Alkaline System (Method I) [2]

-

Reagent Preparation: Prepare a stock solution of the reducing agent by adding lithium hydroxide (B78521) monohydrate (0.1 g) and KBH₄ (5 mmol) to a solution of KOH (30 mmol) in 20 mL of water. This results in a solution containing approximately 1 mmol of KBH₄ per 4 mL.

-

Reaction Setup: Dissolve the ketone substrate in methanol (1 mL of methanol per mmol of ketone).

-

Reduction: Add the appropriate amount of the KBH₄ stock solution to the dissolved ketone.

-

Reaction Execution: Stir the mixture at room temperature for 4 hours.

-

Workup: Quench the excess hydride by adding acetone (B3395972). Extract the product with ethyl ether. Dry the organic extracts over anhydrous MgSO₄, and remove the solvent under vacuum to isolate the alcohol product.

Protocol 2: Reduction Using a Basic Alumina Support (Method II) [2]

-

Reagent Preparation: Prepare basic alumina by stirring neutral alumina with a 2% sodium hydroxide solution for 12 hours, followed by washing with water until neutral.

-

Reaction Setup: Create a suspension of the prepared basic alumina in a 4:1 (v/v) mixture of THF and water (use 4 mL of solvent per gram of alumina). The amount of alumina used should be equal to the mass of the ketone.

-

Reduction: Add solid KBH₄ to the suspension, followed by the ketone substrate.

-

Reaction Execution: Stir the mixture vigorously at room temperature for 36 hours.

-

Workup: Filter the solid alumina and wash it with a 4:1 THF/water mixture. Add acetone to the filtrate to destroy excess KBH₄. Remove the organic solvents under vacuum and extract the final alcohol product with ethyl ether.

Applications in Drug Development and Synthesis

The reliability and selectivity of potassium borohydride make it a valuable tool in the synthesis of pharmaceuticals and other fine chemicals.[1] It is used in the manufacturing processes of drugs like chloramphenicol, vitamin A, and atropine, where the reduction of a ketone or aldehyde is a key step.[1] Its ability to function under mild, often aqueous conditions, aligns with the principles of green chemistry, making it an attractive choice for industrial-scale processes. The use of KBH₄ in combination with certain catalysts can also achieve reductions of other functional groups, such as nitroarenes, further broadening its synthetic utility.[12]

References

- 1. Potassium borohydride, 98% Potassium borohydride, 98% Manufacturers, Suppliers, Price | India, China [ottokemi.com]

- 2. d-nb.info [d-nb.info]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. deswater.com [deswater.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scielo.br [scielo.br]

- 12. Potassium borohydride, this compound [organic-chemistry.org]

A Technical Guide to the Solubility of Potassium Tetrahydroborate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium tetrahydroborate (KBH₄), also known as potassium borohydride (B1222165), in various organic solvents. An understanding of its solubility is critical for its application in organic synthesis, particularly as a reducing agent and in the preparation of other chemical compounds. This document outlines quantitative solubility data, detailed experimental methodologies for solubility determination, and logical workflows to assist researchers in experimental design and implementation.

Core Concepts and Significance

This compound is a versatile inorganic hydride and a widely used reducing agent in organic chemistry.[1] Its effectiveness and reaction kinetics are significantly influenced by its solubility in the chosen reaction medium. Unlike its sodium counterpart, potassium borohydride generally exhibits lower solubility in many common organic solvents.[1] This property can be both a limitation and an advantage, for instance, in facilitating product separation through precipitation.[2] A thorough understanding of its solubility profile is therefore essential for optimizing reaction conditions, including solvent selection, concentration, and temperature, to achieve desired yields and selectivity.

Quantitative Solubility Data

The solubility of this compound varies considerably depending on the nature of the organic solvent. It is generally soluble in polar protic and some polar aprotic solvents, while being largely insoluble in nonpolar solvents like ethers and hydrocarbons.[3][4][5] The following table summarizes the available quantitative data.

| Solvent | Chemical Formula | Solubility ( g/100 g of solvent) | Temperature (°C) | Molarity (approx. M) | Reference |

| Methanol | CH₃OH | 0.7 | ~20 | ~0.13 | [3][4] |

| Methanol | CH₃OH | 3.9 | Not Specified | ~0.72 | [6] |

| Dimethylformamide (DMF) | (CH₃)₂NCHO | 15 | ~20 | ~2.78 | [3][4] |

| n-Butylamine | C₄H₉NH₂ | 0.08 | 25 | ~0.015 | [7] |

| Liquid Ammonia | NH₃ | 20 | ~20 | - | [3][4] |

Note on Insoluble Solvents: this compound is reported to be insoluble or practically insoluble in several common organic solvents, including:

Experimental Protocol for Solubility Determination

A precise determination of solubility is crucial for reproducible experimental results. The following protocol outlines a general method for quantitatively determining the solubility of this compound in an organic solvent.

Objective: To determine the equilibrium concentration of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (analytical grade, finely powdered and dried)

-

Anhydrous organic solvent of interest

-

Constant temperature bath (e.g., water or oil bath)

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Sealed reaction vessel or flask

-

Syringe with a fine-tipped needle and a syringe filter (e.g., 0.2 µm PTFE)

-

Pre-weighed, oven-dried collection flasks

-

Analytical balance

-

Vacuum evaporator or oven

Methodology:

-

Preparation of a Saturated Solution:

-

Add a known volume of the anhydrous organic solvent to a sealed reaction vessel equipped with a magnetic stir bar.

-

Place the vessel in a constant temperature bath set to the desired experimental temperature. Allow the solvent to equilibrate for at least 30 minutes.

-

Gradually add an excess amount of finely powdered this compound to the stirring solvent. The presence of undissolved solid is necessary to ensure the solution is saturated.

-

Seal the vessel to prevent solvent evaporation and atmospheric moisture contamination.

-

-

Equilibration:

-

Stir the mixture vigorously at a constant temperature for an extended period to ensure equilibrium is reached. The time required can vary significantly depending on the solvent and temperature, often ranging from several hours to over 24 hours.[10]

-

-

Sampling:

-

Once equilibrium is assumed, stop the stirring and allow the undissolved solid to settle for at least one hour while maintaining the constant temperature.

-

Carefully draw a precise volume of the clear supernatant into a syringe fitted with a syringe filter. This filtration step is critical to remove any suspended microcrystals.

-

-

Determination of Solute Mass:

-

Dispense the filtered solution into a pre-weighed, oven-dried collection flask.

-

Record the exact mass of the solution transferred.

-

Carefully evaporate the solvent under reduced pressure or in an oven at a temperature below the decomposition point of this compound.

-

Once the solvent is completely removed, weigh the collection flask containing the dry this compound residue. The difference in mass corresponds to the amount of dissolved solute.

-

-

Calculation:

-

Calculate the solubility using the mass of the dissolved this compound and the mass of the solvent (determined from the total mass of the solution minus the mass of the solute). The result is typically expressed in grams of solute per 100 g of solvent.

-

Alternatively, if the volume of the sample is known, the molarity can be calculated.

-

Visualizations

Experimental and Synthetic Workflows

The following diagrams illustrate the logical workflow for determining solubility and a synthetic pathway where solubility plays a critical role.

Caption: Workflow for the quantitative determination of solubility.

Caption: Synthesis of KBH₄ via precipitation driven by low solubility.[6]

References

- 1. d-nb.info [d-nb.info]

- 2. US2741539A - Method for preparing potassium borohydride - Google Patents [patents.google.com]

- 3. Potassium borohydride | 13762-51-1 [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. chembk.com [chembk.com]

- 6. Potassium borohydride - Wikipedia [en.wikipedia.org]

- 7. US2968523A - Preparation of sodium-potassium borohydride - Google Patents [patents.google.com]

- 8. Potassium Borohydride | 13762-51-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. Potassium borohydride, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

Infrared Spectroscopy of Potassium Tetrahydroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the infrared (IR) spectroscopy of potassium tetrahydroborate (KBH₄), a compound of significant interest in various chemical and pharmaceutical applications. This document details the characteristic vibrational modes of the tetrahydroborate anion, presents a compilation of reported IR spectral data, outlines experimental protocols for obtaining high-quality spectra, and illustrates the fundamental vibrational modes through a logical diagram.

Introduction to the Vibrational Spectroscopy of this compound

Infrared spectroscopy is a powerful analytical technique for characterizing the structure and bonding within a molecule. For this compound, the IR spectrum is dominated by the vibrations of the tetrahedral tetrahydroborate anion (BH₄⁻). In its ideal Td symmetry, the BH₄⁻ ion has four fundamental vibrational modes. However, only two of these, the asymmetric stretching (ν₃) and the asymmetric bending (ν₄) modes, are infrared active.[1] The symmetric stretching (ν₁) and symmetric bending (ν₂) modes are IR inactive but can be observed in the Raman spectrum.[1]

The positions of the IR-active bands can be influenced by factors such as the crystal structure and interactions with the surrounding potassium cations. Consequently, precise peak positions may vary slightly between different literature reports.

Quantitative Infrared Spectroscopy Data

The following table summarizes the key infrared absorption bands for this compound as reported in the scientific literature. This compilation allows for easy comparison of the vibrational frequencies and their assignments.

| Vibrational Mode | Assignment | Wavenumber (cm⁻¹) | Reference |

| ν₃ | Asymmetric B-H Stretch | ~2305 | [2] |

| ν₄ | Asymmetric B-H Bend | ~1121 | [3] |

| Overtone/Combination | 2ν₄ | ~2225 | [1] |

| Overtone/Combination | ν₂ + ν₄ | ~2400 | [1] |

Note: The exact peak positions can vary depending on the experimental conditions and sample preparation.

Experimental Protocols for Infrared Spectroscopy of KBH₄

Obtaining a high-quality infrared spectrum of solid this compound requires careful sample preparation and appropriate instrumentation. The following are two common and effective methods.

Potassium Bromide (KBr) Pellet Method

This is a traditional and widely used method for analyzing solid samples.[4][5]

Materials and Equipment:

-

This compound (KBH₄), finely ground

-

Potassium bromide (KBr), spectroscopy grade, dried

-

Agate mortar and pestle

-

Pellet press with die

-

FTIR spectrometer

Procedure:

-

Grinding: In a dry environment (e.g., a glove box or under a nitrogen atmosphere) to minimize moisture absorption, grind 1-2 mg of KBH₄ to a fine powder using an agate mortar and pestle.[5]

-

Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar and gently mix with the KBH₄ sample. Continue to grind the mixture until it is homogeneous.[5]

-

Pellet Formation: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[6]

-

Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.

Attenuated Total Reflectance (ATR) Method

ATR-FTIR is a convenient technique that requires minimal sample preparation.[4]

Materials and Equipment:

-

This compound (KBH₄), powder

-

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)

Procedure:

-

Background Collection: Ensure the ATR crystal is clean. Record a background spectrum with no sample on the crystal.

-

Sample Application: Place a small amount of KBH₄ powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Use the ATR's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Spectral Acquisition: Collect the FTIR spectrum of the sample. The ATR accessory directs the infrared beam into the crystal, where it interacts with the sample at the surface.

Vibrational Modes of the Tetrahydroborate Anion

The fundamental, IR-active vibrational modes of the tetrahedral BH₄⁻ anion are depicted in the following diagram. This illustrates the atomic motions responsible for the characteristic absorption bands observed in the infrared spectrum.

Figure 1: IR-Active Vibrational Modes of BH₄⁻.

References

An In-depth Technical Guide to the ¹H and ¹¹B NMR Spectra of Potassium Tetrahydroborate

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy of potassium tetrahydroborate (KBH₄), focusing on the ¹H and ¹¹B nuclei. It is intended for researchers, scientists, and professionals in drug development who utilize NMR for the characterization of boron-containing compounds. This document details the theoretical basis for the observed spectra, experimental protocols, and key spectral parameters.

Theoretical Principles

The unique NMR spectral features of the tetrahydroborate anion (BH₄⁻) arise from the interplay of the magnetic properties of both hydrogen (¹H) and boron (¹¹B) nuclei.

-

¹H Nucleus : The proton has a nuclear spin (I) of ½. In the BH₄⁻ anion, the four equivalent protons are coupled to the boron nucleus.

-

Boron Nuclei : Boron naturally exists as two NMR-active isotopes: ¹¹B and ¹⁰B.

-

¹¹B : This isotope has a high natural abundance of approximately 80.2% and a nuclear spin (I) of 3/2. Its quadrupolar nature can lead to broader resonance lines, though the high symmetry of the tetrahedral BH₄⁻ anion mitigates this effect, resulting in relatively sharp signals.

-

¹⁰B : This isotope has a lower natural abundance (≈19.8%) and a nuclear spin (I) of 3. Its contribution to the ¹H spectrum is often weak and may not be resolved.

-

Spin-Spin Coupling:

The interaction between the spins of the ¹H and ¹¹B nuclei, known as spin-spin coupling, dictates the multiplicity (splitting pattern) of the signals.

-

¹¹B Spectrum : The ¹¹B nucleus is coupled to four equivalent ¹H nuclei (I=½). According to the 2nI+1 rule (where n=4, I=½), the ¹¹B signal is split into a quintet with a characteristic intensity ratio of 1:4:6:4:1.

-

¹H Spectrum : The four equivalent protons are coupled to a single ¹¹B nucleus (I=3/2). Applying the 2nI+1 rule (where n=1, I=3/2) results in the ¹H signal being split into a 1:1:1:1 quartet . A much weaker and broader septet arising from coupling to ¹⁰B (n=1, I=3) may also be present but is typically not observed.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for acquiring high-quality, reproducible NMR spectra of this compound.

Sample Preparation: Potassium borohydride (B1222165) is typically dissolved in a deuterated solvent immediately before analysis. KBH₄ is more stable in aqueous solutions than its sodium counterpart.

-

Solvent : Deuterium oxide (D₂O) is a common solvent. Dimethyl sulfoxide (B87167) (DMSO-d₆) or tetrahydrofuran (B95107) (THF-d₈) can also be used, particularly for comparative studies with other borohydrides.

-

Concentration : A typical concentration is around 0.2 to 0.5 mol/L.

Instrumentation and Acquisition Parameters: The experiments can be performed on standard NMR spectrometers (e.g., 300 MHz or 600 MHz). The following tables summarize typical acquisition parameters.

Table 1: Typical ¹H NMR Experimental Parameters for KBH₄

| Parameter | Value | Reference |

| Spectrometer Frequency | 300.3 MHz or 600.1 MHz | |

| Solvent | D₂O | |

| Referencing | Tetramethylsilane (TMS) | |

| Pulse Width (90°) | 14.9 µs | |

| Number of Scans | 16 | |

| Acquisition Time | 5.55 s | |

| Relaxation Delay | 1.0 s |

Table 2: Typical ¹¹B NMR Experimental Parameters for KBH₄

| Parameter | Value | Reference |

| Spectrometer Frequency | 96.4 MHz (on a 300 MHz system) | |

| Solvent | D₂O | |

| Referencing | Boron trifluoride diethyl etherate (BF₃·Et₂O) | |

| Pulse Width (90°) | 9.53 µs | |

| Number of Scans | 128 | |

| Acquisition Time | 2.15 s | |

| Relaxation Delay | 0.3 s |

Data Interpretation and Presentation

The NMR spectra of KBH₄ are highly characteristic. The chemical shifts are sensitive to the solvent environment and the cation, but typically fall within a well-defined range.[1]

Table 3: ¹H and ¹¹B NMR Spectral Data for the Tetrahydroborate (BH₄⁻) Anion

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | ¹J(¹¹B, ¹H) Coupling Constant (Hz) | Solvent | Reference |

| ¹H | ~ -0.2 | 1:1:1:1 Quartet | 80.6 | D₂O | [2] |

| ¹¹B | ~ -41.8 | 1:4:6:4:1 Quintet | 80.6 | D₂O | [2] |

| ¹¹B | ~ -39.7 | Quintet | Not Reported | DMF / H₂O | |

| ¹¹B | ~ -41.7 (LiBH₄) | Quintet | 81.2 | THF-d₈ |

Interpretation Notes:

-

¹H Spectrum : The spectrum shows a sharp 1:1:1:1 quartet in the upfield region, typically around -0.2 ppm when measured in D₂O. The equal intensity of the four peaks is a hallmark of coupling to a single ¹¹B nucleus (I=3/2).

-

¹¹B Spectrum : The proton-coupled ¹¹B spectrum displays a prominent 1:4:6:4:1 quintet, confirming the presence of four equivalent hydrogens bonded to the boron.[1][2] The chemical shift is observed far upfield, around -42 ppm.[2]

-

Coupling Constant : The one-bond coupling constant, ¹J(¹¹B, ¹H), is consistently found to be approximately 80-81 Hz.[2] This value can be extracted directly from the peak separation in either the ¹H or ¹¹B spectrum.

-

Solvent Effects : The exact chemical shift of the BH₄⁻ anion is influenced by the solvent.[1] For instance, in a mixture of DMF and water, the ¹¹B chemical shift is observed at -39.7 ppm, slightly downfield compared to the value in D₂O.

Visualized Workflows and Relationships

Diagrams created using Graphviz are provided below to illustrate key processes and concepts related to the NMR analysis of KBH₄.

Caption: Experimental workflow for ¹H and ¹¹B NMR analysis of KBH₄.

Caption: Spin-spin coupling in the BH₄⁻ anion leading to NMR signal splitting.

References

The Thermal Fortitude of Potassium Tetrahydroborate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability and decomposition of potassium tetrahydroborate (KBH4), a compound of significant interest in various fields, including organic synthesis, hydrogen storage, and materials science. Understanding its thermal behavior is critical for its safe handling, storage, and application.

Core Thermal Properties and Decomposition

This compound is a colorless solid at room temperature, recognized for its relative stability compared to other alkali metal borohydrides.[1] Its thermal decomposition is an endothermic process that occurs at elevated temperatures, yielding hydrogen gas and other byproducts.

The thermal decomposition of KBH4 generally proceeds at temperatures significantly higher than its sodium counterpart.[2][3] The melting point of KBH4 is reported to be around 607-625°C, with decomposition initiating in the molten state at approximately 664-686°C.[2] The primary gaseous product of this decomposition is hydrogen (H2), although trace amounts of diborane (B8814927) (B2H6) and borane (B79455) (BH3) have also been detected.[4]

The overall decomposition reaction can be summarized as:

KBH₄(s) → K(s) + B(s) + 2H₂(g)

Factors such as the presence of impurities, atmospheric conditions, and mixing with other compounds can influence the precise decomposition temperature and pathway. For instance, mixing KBH4 with other metal borohydrides, such as lithium borohydride (B1222165) (LiBH4), can form eutectic mixtures with significantly lower melting points, which can in turn affect the hydrogen release characteristics.[5][6][7]

Quantitative Thermal Decomposition Data

The following table summarizes key quantitative data related to the thermal decomposition of this compound.

| Parameter | Value (°C) | Value (K) | Notes |

| Melting Point | 607 - 625[2] | 880 - 898 | |

| Decomposition Onset | ~500[8] | ~773 | In vacuum |

| Decomposition Peak | 664 - 686[2] | 937 - 959 | |

| Hydrogen Desorption Temperature | 584[1] | 857 |

Experimental Protocols for Thermal Analysis

The characterization of the thermal stability and decomposition of KBH4 typically involves a combination of thermoanalytical techniques.

Thermogravimetric Analysis (TGA) Coupled with Mass Spectrometry (MS)

This is a powerful technique to determine the mass loss of a sample as a function of temperature while simultaneously identifying the evolved gaseous species.

-

Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer.

-

Sample Preparation: A known mass of KBH4 powder is placed in an appropriate crucible (e.g., alumina).

-

Experimental Conditions:

-

Heating Rate: A controlled heating rate, for example, 10 °C/min, is applied.[9]

-

Temperature Range: The sample is heated from room temperature to a temperature above its decomposition point (e.g., 700 °C).

-

Atmosphere: The experiment is typically conducted under an inert atmosphere, such as helium or argon, to prevent oxidation.[10]

-

Gas Analysis: The evolved gases are continuously transferred to the mass spectrometer for analysis of their mass-to-charge ratio (m/z), allowing for the identification of species like H2 (m/z=2), BH3 fragments, and B2H6 fragments.

-

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in the material, such as melting and decomposition.

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed amount of KBH4 is hermetically sealed in a crucible (e.g., aluminum or corundum).

-

Experimental Conditions:

-

Heating Rate: A linear heating rate, such as 2 K/min, is applied.[11]

-

Temperature Range: The analysis is performed over a temperature range that encompasses the expected thermal events.

-

Atmosphere: An inert atmosphere (e.g., helium) is maintained.[11]

-

Data Analysis: The resulting thermogram shows endothermic peaks corresponding to melting and decomposition, and the area under these peaks can be used to quantify the enthalpy changes.

-

Visualizing the Decomposition and Analysis Workflow

The following diagrams, generated using the DOT language, illustrate the thermal decomposition pathway of this compound and a typical experimental workflow for its analysis.

Caption: Thermal decomposition pathway of this compound.

Caption: Experimental workflow for the thermal analysis of KBH₄.

Factors Influencing Thermal Stability

The thermal stability of this compound can be affected by several factors:

-

Hydrolysis: KBH4 reacts slowly with water at room temperature to produce hydrogen gas.[12] This reaction is accelerated at higher temperatures. The presence of moisture can therefore lead to premature decomposition and should be avoided for applications requiring thermal stability.

-

Alkalinity: KBH4 is more stable in alkaline aqueous solutions.[12]

-

Additives: The addition of other compounds, such as metal fluorides, has been shown to decrease the hydrogen release temperature of other metal borohydrides, a strategy that could potentially be applied to KBH4.[13]

-

Physical Form: The particle size and surface area of the KBH4 powder can also influence its decomposition kinetics.

Conclusion

This compound exhibits high thermal stability, with decomposition occurring at temperatures above 600°C. The primary decomposition products are potassium, boron, and hydrogen gas. A thorough understanding of its thermal properties, achievable through techniques like TGA-MS and DSC, is essential for its effective and safe use in research and development. The stability of KBH4 can be influenced by environmental factors and the presence of other chemical species, offering pathways for tuning its decomposition characteristics for specific applications.

References

- 1. Potassium borohydride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ora.ox.ac.uk [ora.ox.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Eutectic melting of LiBH4–KBH4 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chembk.com [chembk.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. unige.ch [unige.ch]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Potassium Tetrahydroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium tetrahydroborate (KBH₄), also known as potassium borohydride, is a versatile reducing agent with applications in organic synthesis and as a potential hydrogen storage material. Its solid-state properties, particularly its crystal structure and polymorphism, are of significant interest as they influence its stability, reactivity, and handling characteristics. This technical guide provides a comprehensive overview of the known polymorphs of KBH₄, detailing their crystal structures, the conditions under which they form, and the experimental methods used for their characterization.

Polymorphism of this compound

This compound is known to exist in at least three polymorphic forms under different temperature and pressure conditions. The ambient pressure form is a cubic structure, which transitions to a tetragonal phase at low temperatures. Under high pressure, KBH₄ undergoes further structural transformations to tetragonal and orthorhombic phases.

α-KBH₄: The Ambient Cubic Phase

Under standard conditions, this compound adopts a face-centered cubic (FCC) crystal structure. This phase, designated as α-KBH₄, is the most common and commercially available form of the compound.

Crystal Structure Data for α-KBH₄

| Property | Value |

|---|---|

| Crystal System | Cubic |

| Space Group | Fm-3m |

| Lattice Parameter (a) | 6.7272 Å (at 25 °C)[1] |

β-KBH₄: The Low-Temperature Tetragonal Phase

Upon cooling, α-KBH₄ undergoes a reversible phase transition to a lower-symmetry tetragonal structure, known as β-KBH₄. This is an order-disorder transition involving the orientation of the [BH₄]⁻ tetrahedra.

Crystal Structure and Transition Data for β-KBH₄

| Property | Value |

|---|---|

| Crystal System | Tetragonal |

| Space Group | P4₂/nmc |

| Transition Temperature | 77.16 ± 0.02 K[2][3] |

| Entropy of Transition | 2.92 J/mol·K[2][3] |

| Lattice Parameters (computationally derived) | a = 4.66 Å, c = 6.55 Å[4] |

High-Pressure Polymorphs

The application of external pressure induces further polymorphic transformations in this compound. These transitions are of particular interest for understanding the material's behavior in potential solid-state hydrogen storage applications.

High-Pressure Phase Transitions of KBH₄

| Pressure Range | Crystal System | Space Group |

|---|---|---|

| ~3.8 GPa | Tetragonal | P-42₁c |

| 6.2 - 10 GPa | Orthorhombic | Pnma |

Experimental Protocols

The characterization of KBH₄ polymorphs relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Synthesis of KBH₄ Polymorphs

The different polymorphic forms of KBH₄ are typically accessed by subjecting the commercially available α-phase to varying temperature and pressure conditions, rather than through direct chemical synthesis.

-

β-KBH₄ (Low-Temperature Phase): This polymorph is obtained by cooling α-KBH₄ below its transition temperature of approximately 77 K using a cryostat. The transition is reversible upon warming.

-

High-Pressure Phases: The tetragonal and orthorhombic high-pressure phases are generated in situ within a diamond anvil cell (DAC) by increasing the pressure on the α-KBH₄ sample.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the transition temperatures and enthalpy changes associated with the polymorphic transformations.

-

Sample Preparation: A small quantity of KBH₄ powder (typically 1-5 mg) is hermetically sealed in an aluminum or copper pan to prevent any reaction with the atmosphere.

-

Instrumentation: A differential scanning calorimeter equipped with a cooling system capable of reaching cryogenic temperatures is used.

-

Experimental Conditions:

-

Temperature Program: The sample is cooled from room temperature to a temperature below the expected transition (e.g., 50 K) and then heated at a controlled rate (e.g., 2-10 K/min) through the transition temperature.

-

Atmosphere: The experiment is conducted under an inert atmosphere, such as helium or nitrogen, with a constant purge gas flow rate (e.g., 20-50 mL/min).

-

-

Data Analysis: The onset temperature of the endothermic or exothermic peak in the DSC thermogram corresponds to the transition temperature, and the integrated area of the peak provides the enthalpy of transition.

High-Pressure X-ray Diffraction (XRD)

High-pressure XRD is essential for determining the crystal structure of the polymorphs that exist under compression.

-

Sample Preparation: A small crystal or powdered sample of α-KBH₄ is loaded into a gasketed diamond anvil cell. A pressure-transmitting medium (e.g., neon, argon, or silicone oil) is added to ensure hydrostatic or quasi-hydrostatic pressure conditions. A ruby chip is often included as a pressure calibrant.

-

Instrumentation: A high-pressure XRD setup, typically at a synchrotron source to provide a high-flux, focused X-ray beam, is required. The setup includes the DAC, a goniometer for sample manipulation, and an area detector.

-

Experimental Conditions:

-

Pressure Application: The pressure is gradually increased by tightening the screws of the DAC. The pressure is measured at each step using the ruby fluorescence method.

-

Data Collection: At each pressure point, a diffraction pattern is collected. The exposure time will vary depending on the beam intensity and the sample's scattering power.

-

-

Data Analysis: The collected 2D diffraction images are integrated to produce 1D diffraction patterns. These patterns are then indexed to determine the unit cell parameters and space group of the high-pressure phase. Rietveld refinement can be used for a more detailed structural analysis.

Raman Spectroscopy

Raman spectroscopy is a powerful tool for probing the vibrational modes of the [BH₄]⁻ anion and observing changes in the local environment during phase transitions.

-

Sample Preparation: A small amount of KBH₄ powder is placed on a microscope slide. For low-temperature measurements, the sample is mounted in a cryostat with optical access. For high-pressure measurements, the sample is loaded into a DAC.

-

Instrumentation: A Raman spectrometer equipped with a suitable laser source and a high-resolution grating is used.

-

Experimental Conditions:

-

Laser Source: A laser with a wavelength that minimizes fluorescence from the sample is chosen (e.g., 532 nm or 785 nm). The laser power should be kept low to avoid sample heating and potential decomposition.

-

Data Collection: Raman spectra are collected over a relevant spectral range that includes the B-H stretching and bending modes.

-

-

Data Analysis: Changes in the number, position, and width of the Raman bands are correlated with structural changes occurring during phase transitions.

Visualizations

Polymorphic Transitions of KBH₄

Caption: Phase transitions of KBH₄ with temperature and pressure.

General Experimental Workflow for Polymorph Characterization

Caption: Workflow for characterizing KBH₄ polymorphs.

References

Theoretical Insights into the Reactivity of Potassium Tetrahydroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium tetrahydroborate (KBH₄), a versatile reducing agent and potential hydrogen storage material, exhibits a rich and complex reactivity profile. Understanding the underlying mechanisms and energetics of its reactions is crucial for optimizing its application in various fields, from organic synthesis to materials science. This technical guide provides an in-depth analysis of the theoretical calculations governing the reactivity of KBH₄, focusing on its hydrolysis, thermal decomposition, and role as a reducing agent. The information presented herein is curated from a combination of computational studies, primarily employing Density Functional Theory (DFT), and is supplemented with experimental data to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize key quantitative data from theoretical and experimental studies on the reactivity of this compound and its sodium analog, which serves as a close model where specific data for KBH₄ is unavailable.

Table 1: Theoretical and Experimental Data for Borohydride Hydrolysis

| Parameter | Value | Species | Method | Source |

| Activation Energy (Ea) | 14,700 kJ/mol | KBH₄ | Experimental | |

| Enthalpy of Hydrolysis (ΔH) | -220 kJ/mol | KBH₄ | Experimental | |

| Heat of Reaction with HCl (aq) | -354.06 ± 1.84 kJ/mol | KBH₄ | Experimental | [1] |

| Heat of Formation (ΔHf°) | -228.86 ± 2.30 kJ/mol | KBH₄ | Experimental | [1] |

Table 2: Thermal Decomposition Data for Potassium Borohydride

| Parameter | Value | Conditions | Method | Source |

| Decomposition Temperature | 584 °C | Not specified | Experimental | |

| Decomposition Temperature | ~600 °C | In-situ for borophene synthesis | Experimental | [2] |

Reaction Mechanisms and Theoretical Pathways

Hydrolysis of Tetrahydroborate

The hydrolysis of the tetrahydroborate anion (BH₄⁻) is a critical reaction, particularly in the context of hydrogen generation. Theoretical studies, primarily on NaBH₄, have elucidated a stepwise mechanism. The overall reaction is:

KBH₄ + 4H₂O → KBO₂ + 4H₂

The reaction proceeds through the formation of intermediate hydroxyborohydride species. While detailed computational studies specifically on KBH₄ are limited, the mechanism is expected to be analogous to that of NaBH₄.

Caption: Proposed stepwise hydrolysis pathway of the tetrahydroborate anion.

Thermal Decomposition of this compound

The thermal decomposition of KBH₄ is a key process for its application in hydrogen storage and for the synthesis of novel materials like borophene. The decomposition pathway is influenced by temperature and the surrounding atmosphere. First-principles calculations on mixed alkali metal borohydrides suggest that the decomposition temperature can be tuned by the choice of cation.

Caption: Simplified thermal decomposition pathway of this compound.

Reduction of Carbonyl Compounds

This compound is a widely used reducing agent for aldehydes and ketones. Theoretical studies on the reduction of carbonyls by borohydrides, primarily focusing on NaBH₄, propose a mechanism involving the nucleophilic attack of a hydride ion (H⁻) from the BH₄⁻ anion on the electrophilic carbonyl carbon. The presence of a protic solvent is often crucial for the reaction, as it protonates the resulting alkoxide.

Caption: General mechanism for the reduction of a ketone by this compound.

Experimental Protocols

While this guide focuses on theoretical calculations, understanding the experimental context is vital. Detailed experimental protocols for the synthesis and reactivity studies of KBH₄ can be found in the cited literature. For instance, the synthesis of borophene nanosheets via in-situ thermal decomposition of KBH₄ involves heating KBH₄ powder in a chemical vapor deposition (CVD) system to approximately 600 °C under a low-pressure, high-purity hydrogen atmosphere.[2] Hydrolysis kinetics are often studied by monitoring the rate of hydrogen evolution in a controlled temperature and pH environment. Reduction reactions of organic compounds are typically carried out in a suitable solvent, and the progress is monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

Conclusion

Theoretical calculations, particularly DFT, provide invaluable insights into the reactivity of this compound. They help in elucidating reaction mechanisms, predicting thermodynamic and kinetic parameters, and guiding the design of new applications. While there is a wealth of information on the related sodium borohydride, more dedicated computational studies on KBH₄ are needed to build a more complete and precise theoretical picture. This guide serves as a foundational resource, summarizing the current state of theoretical understanding and highlighting areas for future research. The interplay between computational and experimental work will continue to be crucial in unlocking the full potential of this versatile compound.

References

An In-depth Technical Guide to the Handling and Safety of Potassium Tetrahydroborate

For researchers, scientists, and drug development professionals, a thorough understanding of the safe handling and emergency procedures for potassium tetrahydroborate (also known as potassium borohydride) is paramount. This guide provides a comprehensive overview of its properties, hazards, and the necessary precautions for its use in a laboratory setting.

Chemical and Physical Properties

This compound is a white crystalline or powdered solid.[1] It is a versatile reducing agent used in the synthesis of various organic and organometallic compounds.[2] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value |

| Chemical Formula | KBH₄[1] |

| Molar Mass | 53.94 g/mol [1] |

| Appearance | Colorless to white crystalline powder[1] |

| Density | 1.17 g/mL[1] |

| Melting Point | 607 °C (decomposes)[1] |

| Solubility in Water | 19 g / 100 g[1] |

| Solubility in Methanol (B129727) | 3.9 g / 100 g[1] |

Hazard Identification and Toxicological Data

This compound is classified as a flammable and reactive solid that poses significant health risks upon exposure.[3] It is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[4]

| Hazard Type | GHS Classification |

| Flammability | Flammable Solid |

| Reactivity | Reacts violently with water to produce flammable hydrogen gas.[3] |

| Acute Toxicity (Oral) | Toxic if swallowed[4] |

| Acute Toxicity (Dermal) | Toxic in contact with skin[4] |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage[4] |

| Eye Damage/Irritation | Causes serious eye damage |

| Toxicological Data | Value | Species |

| LD50 Oral | 167 mg/kg | Rat[5] |

| LD50 Dermal | 230 mg/kg | Rabbit[5] |

| LC50 Inhalation | 46 mg/m³ | Rat[5] |

| LC50 Aquatic | 133 mg/L (48h) | Daphnia magna |

No occupational exposure limits have been established for this compound.[3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize the risk of exposure when handling this compound. The following diagram outlines a decision-making process for selecting the necessary protective equipment based on the experimental scale and conditions.

Caption: PPE Selection Workflow for this compound.

Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Keep the workplace dry and do not allow the product to come into contact with water.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Use non-sparking tools.

-

Keep away from heat, sparks, and open flames.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Store away from incompatible materials such as oxidizing agents, strong acids, and alcohols.[3]

-

Store under an inert gas atmosphere.

Experimental Protocols

Protocol for Quenching a Reaction Containing this compound

Objective: To safely neutralize unreacted this compound at the end of a chemical reaction.

Materials:

-

Reaction mixture containing this compound

-

Cooling bath (e.g., ice-water bath)

-

Dropping funnel

-

Inert solvent (e.g., THF, diethyl ether)

-

Quenching agent: a mixture of 98.3% concentrated sulfuric acid and methanol or ethanol (B145695) in a 1:10 volume ratio.[6]

-

Stirring apparatus

Procedure:

-

Cool the reaction mixture: Place the reaction flask in a cooling bath and cool to 0-5 °C.

-

Dilute the reaction mixture: If the reaction was run neat or in a minimal amount of solvent, dilute the mixture with an inert solvent to help dissipate heat during the quench.

-

Prepare the quenching solution: In a separate flask, carefully and slowly add the concentrated sulfuric acid to the alcohol (methanol or ethanol) while cooling in an ice bath to prepare the 1:10 (v/v) quenching solution.[6]

-

Slowly add the quenching solution: Transfer the quenching solution to a dropping funnel and add it dropwise to the cooled, stirred reaction mixture.

-

Monitor the reaction: Observe the reaction for any signs of vigorous gas evolution or temperature increase. If the reaction becomes too vigorous, stop the addition and allow the mixture to cool before proceeding.

-

Neutralize to pH 7: Continue adding the quenching solution until the pH of the reaction mixture is neutral (pH 7).[6] Check the pH using pH paper.

-

Workup: Once the quench is complete and the mixture is neutral, proceed with the appropriate aqueous workup for your reaction.

Protocol for Neutralizing a Small Spill of Solid this compound

Objective: To safely neutralize and clean up a small spill of solid this compound.

Materials:

-

Spill kit containing:

-

Appropriate PPE (see Section 3)

Procedure:

-

Evacuate and secure the area: Alert others in the vicinity and restrict access to the spill area.

-

Don appropriate PPE: At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves. For larger spills or if there is a risk of dust inhalation, a respirator may be necessary.

-

Contain the spill: Cover the spill with dry sand or another non-combustible absorbent material to prevent it from spreading.[3]

-

Neutralize the spill: Carefully and slowly mix in sodium carbonate or calcium carbonate with the sand-covered spill.[7] The acidic nature of the borohydride (B1222165) in the presence of atmospheric moisture will be neutralized by the carbonate.

-

Collect the residue: Using a plastic scoop and dustpan, carefully collect the mixture of sand, neutralizer, and this compound.[8]

-

Package the waste: Place the collected material into a heavy-duty plastic bag, seal it, and then place it inside a second bag.[8]

-

Label and dispose of waste: Label the bag as "this compound Spill Debris" and dispose of it as hazardous waste according to your institution's guidelines.

-

Decontaminate the area: Wipe the spill area with a damp cloth (water can be used cautiously at this stage as the bulk of the reactive material has been removed and neutralized).

-

Report the incident: Report the spill to your laboratory supervisor or safety officer.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Fire Fighting Measures

-

Suitable extinguishing media: Use a Class D fire extinguisher, dry sand, or ground limestone.[3]

-

Unsuitable extinguishing media: DO NOT use water, carbon dioxide, or dry chemical extinguishers.[3]

-

Specific hazards: this compound reacts violently with water to produce flammable and explosive hydrogen gas.[3] Fire will produce poisonous fumes, including boron and potassium oxides.[3]

Signaling Pathways and Logical Relationships

The following diagrams illustrate key safety-related pathways and workflows.

Spill Response Workflow

Caption: Workflow for Responding to a this compound Spill.

Hydrolysis Reaction Pathway

Caption: Simplified Hydrolysis Pathway of this compound.

References

- 1. Potassium borohydride - Wikipedia [en.wikipedia.org]

- 2. d-nb.info [d-nb.info]

- 3. nj.gov [nj.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. CN104628552A - New quenching system and application thereof - Google Patents [patents.google.com]

- 7. acs.org [acs.org]

- 8. ehs.utk.edu [ehs.utk.edu]

Methodological & Application

Application Notes and Protocols: Potassium Tetrahydroborate for Selective Reduction of Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium tetrahydroborate (KBH₄), also known as potassium borohydride (B1222165), is a mild and selective reducing agent widely employed in organic synthesis.[1] Its utility is particularly pronounced in the chemoselective reduction of aldehydes to their corresponding primary alcohols, especially in the presence of less reactive carbonyl functional groups such as ketones.[2][3] This selectivity is crucial in the synthesis of complex molecules and active pharmaceutical ingredients where precise functional group manipulation is paramount. KBH₄ offers advantages over more reactive hydrides like lithium aluminum hydride (LiAlH₄) due to its greater stability in protic solvents and its enhanced safety profile, as it does not react violently with water.[1][4]

These application notes provide detailed protocols and supporting data for the selective reduction of aldehydes using this compound, highlighting its chemoselectivity and practical application in a laboratory setting.

Principle and Selectivity

The selective reduction of aldehydes over ketones using this compound is based on the inherent difference in electrophilicity between the two carbonyl groups. Aldehydes are generally more reactive than ketones due to less steric hindrance and the presence of only one electron-donating alkyl group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydride ion (H⁻) from KBH₄.[3]

The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.[5] This is followed by protonation of the resulting alkoxide to yield the primary alcohol. While KBH₄ can also reduce ketones, the reaction rate is significantly slower, allowing for the selective reduction of aldehydes under controlled conditions.[2]

Factors influencing selectivity include:

-

Temperature: Lower temperatures generally enhance selectivity.

-

Solvent: Protic solvents like methanol (B129727) or ethanol (B145695) are commonly used.[2][6]

-

Steric Hindrance: Increased steric bulk around the carbonyl group decreases the rate of reduction.

-

Electronic Effects: Electron-withdrawing groups adjacent to the carbonyl group increase its reactivity, while electron-donating groups decrease it.

Experimental Protocols

General Protocol for Selective Reduction of an Aldehyde in the Presence of a Ketone

This protocol outlines a general procedure for the selective reduction of an aromatic aldehyde in the presence of an aromatic ketone.

Materials:

-

Aldehyde and Ketone mixture (e.g., benzaldehyde (B42025) and acetophenone)

-

This compound (KBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Dichloromethane (B109758) (DCM) or Diethyl ether (Et₂O)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 mmol) and ketone (1.0 mmol) in methanol (10 mL).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of KBH₄: While stirring, slowly add this compound (1.1 mmol, 1.1 equivalents) in small portions over 5-10 minutes. Caution: Hydrogen gas may be evolved.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate (B1210297) mobile phase). The disappearance of the aldehyde spot indicates the completion of the reaction. The reaction is typically complete within 30-60 minutes.

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) to decompose the excess KBH₄ and the borate (B1201080) esters.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x 15 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 15 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product, containing the primary alcohol and the unreacted ketone, can be purified by column chromatography on silica (B1680970) gel.

Data Presentation

The following tables summarize representative data for the selective reduction of aldehydes using borohydride reagents.

| Aldehyde | Ketone | Reducing System | Solvent | Time (min) | Aldehyde Conversion (%) | Ketone Conversion (%) | Reference |

| Benzaldehyde | Acetophenone | NaBH₄/Na₂C₂O₄ | Water | 90 | 95 | 5 | [7] |

| 4-Chlorobenzaldehyde | 4-Chloroacetophenone | NaBH₄/Na₂C₂O₄ | Water | 120 | 93 | 7 | [7] |

| Cinnamaldehyde | Benzophenone | NaBH₄/Na₂C₂O₄ | Water | 100 | 94 | 6 | [7] |

| Benzaldehyde | Acetophenone | NHC-borane/Acetic Acid | EtOAc | - | 95 | <5 | [8] |

Note: Data for NaBH₄ is often used as a close proxy for KBH₄ due to their similar reactivity profiles.[9]

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism for the reduction of an aldehyde by this compound.

Caption: Mechanism of aldehyde reduction by KBH₄.

Experimental Workflow

This diagram outlines the key steps in the experimental protocol for the selective reduction of an aldehyde.

References

- 1. Potassium borohydride - Wikipedia [en.wikipedia.org]

- 2. www1.chem.umn.edu [www1.chem.umn.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]

- 8. Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. deswater.com [deswater.com]

Application Notes and Protocols: Enantioselective 1,2-Reduction of Enones with Potassium Tetrahydroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective reduction of α,β-unsaturated ketones (enones) to chiral allylic alcohols is a fundamental transformation in organic synthesis, providing critical building blocks for a wide array of pharmaceuticals and natural products. While various reducing agents can achieve this conversion, the use of potassium tetrahydroborate (KBH₄), a mild, inexpensive, and readily available reagent, is highly attractive. This document provides detailed application notes and protocols for the enantioselective 1,2-reduction of enones utilizing a chiral N,N'-dioxide-Scandium(III) complex as a catalyst, a method that offers high yields and excellent enantioselectivities under mild reaction conditions.[1][2]

Catalytic System Overview

The featured catalytic system employs a C₂-symmetric chiral N,N'-dioxide ligand in combination with Scandium(III) trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) to activate the enone substrate towards stereoselective hydride attack by this compound.[1][2] This methodology is notable for its operational simplicity, tolerance to air and moisture, and the use of a low loading of the reducing agent.[1]

Data Presentation

The following table summarizes the quantitative data for the enantioselective 1,2-reduction of various enones using the chiral N,N'-dioxide-Sc(III) complex and KBH₄. The data highlights the broad substrate scope and the consistently high yields and enantiomeric excesses (ee) achieved.

| Entry | Substrate (Enone) | Product (Allylic Alcohol) | Yield (%) | ee (%) |

| 1 | (E)-Chalcone | (R)-1,3-Diphenylprop-2-en-1-ol | 99 | 90 |

| 2 | (E)-4'-Methylchalcone | (R)-1-(p-Tolyl)-3-phenylprop-2-en-1-ol | 99 | 92 |

| 3 | (E)-4'-Methoxychalcone | (R)-1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-ol | 99 | 93 |

| 4 | (E)-4'-Fluorochalcone | (R)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-ol | 99 | 88 |

| 5 | (E)-4'-Chlorochalcone | (R)-1-(4-Chlorophenyl)-3-phenylprop-2-en-1-ol | 99 | 85 |

| 6 | (E)-4'-Bromochalcone | (R)-1-(4-Bromophenyl)-3-phenylprop-2-en-1-ol | 99 | 84 |

| 7 | (E)-3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one | (R)-3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-ol | 99 | 90 |

| 8 | (E)-1,3-Bis(4-methoxyphenyl)prop-2-en-1-one | (R)-1,3-Bis(4-methoxyphenyl)prop-2-en-1-ol | 99 | 94 |

| 9 | (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one | (R)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-ol | 99 | 94 |

| 10 | (E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | (R)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-ol | 99 | 90 |

| 11 | (E)-1-Phenyl-3-(p-tolyl)prop-2-en-1-one | (R)-1-Phenyl-3-(p-tolyl)prop-2-en-1-ol | 99 | 91 |

| 12 | (E)-3-(Naphthalen-2-yl)-1-phenylprop-2-en-1-one | (R)-3-(Naphthalen-2-yl)-1-phenylprop-2-en-1-ol | 99 | 90 |

| 13 | (E)-2-Styryl-2,3-dihydro-1H-inden-1-one | (R,E)-2-Styryl-2,3-dihydro-1H-inden-1-ol | 99 | 90 |

| 14 | β-Ionone | (R,E)-4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-en-2-ol | 99 | 90 |

Experimental Protocols

Materials and Methods

-

Reagents: All enone substrates, Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃), and this compound (KBH₄) should be of high purity. The chiral N,N'-dioxide ligand (L6 as referenced in the source literature) should be synthesized according to established procedures.[1] Tetrahydrofuran (THF) should be used as the solvent.

-

Equipment: Standard laboratory glassware, magnetic stirrer, and a cooling bath (ice-water or cryostat) are required. Product purification is performed by flash column chromatography, and enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).

General Procedure for the Asymmetric 1,2-Reduction of Enones

-

To a dry reaction tube, add the chiral N,N'-dioxide ligand (0.01 mmol, 10 mol%) and Sc(OTf)₃ (0.01 mmol, 10 mol%).

-